2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[(1-BICYCLO[221]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps. The starting materials often include bicyclo[2.2.1]hept-5-en-2-yl derivatives and tetrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the bicyclic structure and may have similar reactivity and applications.
Tetrazole-containing compounds: Compounds with a tetrazole ring are often studied for their biological activity and potential therapeutic uses.
Uniqueness
2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to the combination of its bicyclic structure and tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]hept-5-enyl)tetrazol-5-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21N5O3S/c1-25-13-5-6-16(26-2)14(9-13)19-17(24)10-27-18-20-21-22-23(18)15-8-11-3-4-12(15)7-11/h3-6,9,11-12,15H,7-8,10H2,1-2H3,(H,19,24) |
InChI Key |
AHJXUORPBKTCRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=NN2C3CC4CC3C=C4 |
Origin of Product |
United States |
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